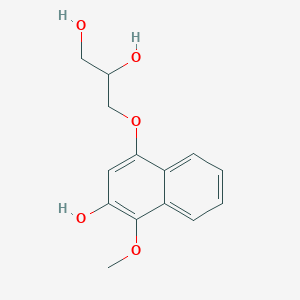
3-(3-Hydroxy-4-methoxynaphthalen-1-yl)oxypropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hydroxy-4-methoxynaphthalen-1-yl)oxypropane-1,2-diol, commonly known as HMN-214, is a synthetic compound that has gained significant attention in the field of cancer research. It is a derivative of the natural product, 7-O-(6-deoxy-α-L-mannopyranosyl)-daunomycinone, which has been used as an anticancer agent for many years. HMN-214 has been shown to exhibit potent anticancer activity against a wide range of tumor cells, making it a promising candidate for further investigation.
Wirkmechanismus
HMN-214 exerts its anticancer activity by inhibiting the activity of topoisomerase II. This enzyme is responsible for unwinding and rewinding DNA during cell division. HMN-214 binds to the enzyme and prevents it from completing its function, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action is similar to that of other topoisomerase inhibitors, such as etoposide and doxorubicin.
Biochemical and Physiological Effects
HMN-214 has been shown to exhibit potent anticancer activity in vitro and in vivo. In preclinical studies, HMN-214 has been shown to inhibit tumor growth and induce tumor cell death. Additionally, HMN-214 has been shown to have a favorable toxicity profile, with minimal side effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HMN-214 in lab experiments include its potent anticancer activity, favorable toxicity profile, and ease of synthesis. However, there are also limitations to using HMN-214 in lab experiments. One limitation is that HMN-214 is not currently approved for use in humans, which limits its potential for clinical translation. Additionally, further research is needed to fully understand the mechanism of action of HMN-214 and to optimize its dosing and administration.
Zukünftige Richtungen
There are several future directions for research on HMN-214. One area of interest is the development of more potent and selective derivatives of HMN-214. Additionally, further studies are needed to fully understand the mechanism of action of HMN-214 and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of HMN-214 in humans and to determine its potential as a cancer treatment.
Synthesemethoden
The synthesis of HMN-214 involves the reaction of 7-O-(6-deoxy-α-L-mannopyranosyl)-daunomycinone with propylene oxide and sodium hydroxide. The resulting product is then treated with methanol and hydrochloric acid to yield HMN-214. This synthesis method has been successfully used to produce HMN-214 in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
HMN-214 has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anticancer activity against a wide range of tumor cells, including breast, lung, colon, and prostate cancer cells. HMN-214 works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, HMN-214 prevents cancer cells from dividing and growing, ultimately leading to their death.
Eigenschaften
CAS-Nummer |
114661-85-7 |
|---|---|
Produktname |
3-(3-Hydroxy-4-methoxynaphthalen-1-yl)oxypropane-1,2-diol |
Molekularformel |
C14H16O5 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
3-(3-hydroxy-4-methoxynaphthalen-1-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C14H16O5/c1-18-14-11-5-3-2-4-10(11)13(6-12(14)17)19-8-9(16)7-15/h2-6,9,15-17H,7-8H2,1H3 |
InChI-Schlüssel |
JBWCTTBDNCDIEV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C2=CC=CC=C21)OCC(CO)O)O |
Kanonische SMILES |
COC1=C(C=C(C2=CC=CC=C21)OCC(CO)O)O |
Synonyme |
1-((3-hydroxy-4-methoxy)-1-naphthoxy)-2,3-propanediol 3,4-DHPG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



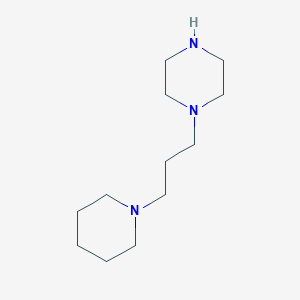
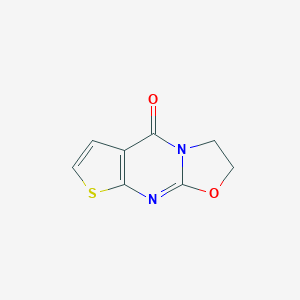
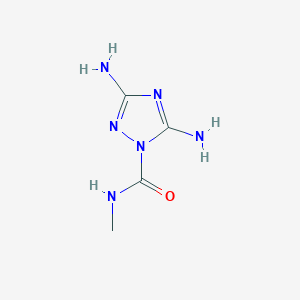
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)



![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)

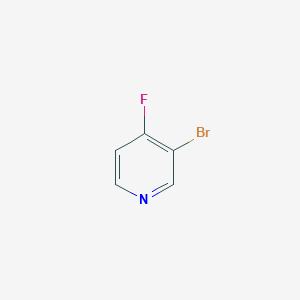
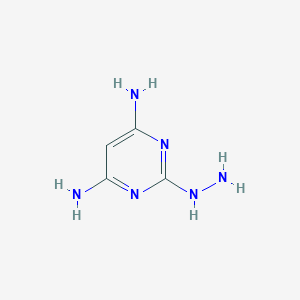

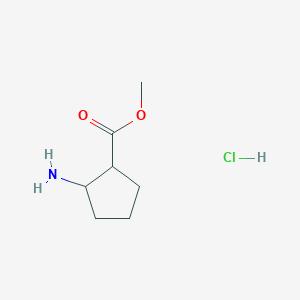
![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)